1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene
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Overview
Description
1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives and fluoroaromatics.
Preparation Methods
The synthesis of 1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene typically involves the reaction of naphthalene with fluorinating agents such as Selectfluor. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative with fewer chlorine atoms.
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene: A closely related compound with a different substitution pattern on the naphthalene ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C16H8Cl3F |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-3-(2,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)10-5-9-3-1-2-4-11(9)16(20)6-10/h1-8H |
InChI Key |
KTAGFUMHEMDDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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